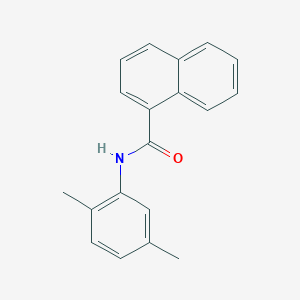

N-(2,5-Dimethylphenyl)-1-naphthamide

Description

N-(2,5-Dimethylphenyl)-1-naphthamide is a synthetic carboxamide derivative featuring a naphthalene backbone linked via an amide bond to a 2,5-dimethyl-substituted phenyl group. Its activity is attributed to structural features, including substituent positioning on the phenyl ring and lipophilicity, which influence interactions with photosystem II (PSII) targets.

Properties

CAS No. |

443664-97-9 |

|---|---|

Molecular Formula |

C19H17NO |

Molecular Weight |

275.3 g/mol |

IUPAC Name |

N-(2,5-dimethylphenyl)naphthalene-1-carboxamide |

InChI |

InChI=1S/C19H17NO/c1-13-10-11-14(2)18(12-13)20-19(21)17-9-5-7-15-6-3-4-8-16(15)17/h3-12H,1-2H3,(H,20,21) |

InChI Key |

LYBBSNLRDXSSHI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)C)NC(=O)C2=CC=CC3=CC=CC=C32 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-Dimethylphenyl)-1-naphthamide typically involves the reaction of 2,5-dimethylaniline with 1-naphthoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

Solvent: Dichloromethane or chloroform

Temperature: Room temperature to reflux

Time: Several hours to overnight

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-Dimethylphenyl)-1-naphthamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the amide group to an amine.

Substitution: Electrophilic aromatic substitution can occur on the naphthalene ring or the phenyl ring.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) under controlled conditions.

Major Products Formed

Oxidation: Formation of naphthoquinones or other oxidized products.

Reduction: Formation of N-(2,5-dimethylphenyl)-1-naphthylamine.

Substitution: Formation of halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

N-(2,5-Dimethylphenyl)-1-naphthamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its structural similarity to other bioactive compounds.

Industry: Utilized in the development of materials with specific properties, such as dyes or polymers.

Mechanism of Action

The mechanism of action of N-(2,5-Dimethylphenyl)-1-naphthamide depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Comparison with Similar Compounds

The PET-inhibiting activity and structural properties of N-(2,5-Dimethylphenyl)-1-naphthamide can be contextualized against related disubstituted phenyl carboxamides and sulfonamides. Key comparison criteria include substituent positions, electronic effects, lipophilicity, and molecular conformation.

Substituent Position and Electronic Effects

The position and electronic nature of substituents on the phenyl ring critically determine biological activity. For example:

- N-(2,5-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide (IC~50~ = 10 µM) exhibits comparable PET-inhibiting activity to N-(3,5-Dimethylphenyl)- and N-(2,5-Difluorophenyl)- analogs (IC~50~ ~10 µM) .

- Both substituent types achieve similar IC~50~ values, suggesting a balance between lipophilicity and electronic effects .

Lipophilicity and Bioavailability

Methyl groups increase lipophilicity (logP) compared to halogens like fluorine. This property likely enhances the penetration of This compound into chloroplast membranes, contributing to its efficacy. In contrast, fluorinated analogs may exhibit reduced bioavailability despite favorable electronic interactions .

Structural Conformation

While direct structural data for This compound is unavailable, studies on sulfonamide analogs (e.g., N-(2,5-Dimethylphenyl)benzenesulfonamide ) reveal that substituent positioning influences molecular conformation:

- The 2,5-dimethylphenyl group induces a C—SO~2~—NH—C torsion angle of 62.7°, comparable to 2,3-dimethylphenyl (64.8°) but distinct from 2,6-dimethylphenyl (44.9°) derivatives .

- Such conformational differences may alter binding pocket compatibility or crystal packing, indirectly affecting solubility and stability .

Data Table: Comparative Analysis of Key Compounds

| Compound | Substituents | IC~50~ (µM) | Electronic Effect | Lipophilicity (Predicted) |

|---|---|---|---|---|

| This compound | 2,5-dimethylphenyl | ~10 | Electron-donating | High (logP >3) |

| N-(3,5-Dimethylphenyl)-1-naphthamide | 3,5-dimethylphenyl | ~10 | Electron-donating | High (logP >3) |

| N-(2,5-Difluorophenyl)-1-naphthamide | 2,5-difluorophenyl | ~10 | Electron-withdrawing | Moderate (logP ~2.5) |

| N-(3,5-Difluorophenyl)-1-naphthamide | 3,5-difluorophenyl | ~10 | Electron-withdrawing | Moderate (logP ~2.5) |

Table 1: Comparative PET-inhibiting activity and physicochemical properties of selected N-(disubstituted-phenyl) carboxamides. Data adapted from .

Distinctive Features of this compound

- Synergy of Properties : Combines moderate electron-donating effects (enhancing π-π stacking) with high lipophilicity, distinguishing it from fluorinated analogs .

Biological Activity

N-(2,5-Dimethylphenyl)-1-naphthamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides an in-depth analysis of its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.

Structural Characteristics

This compound is characterized by an amide functional group attached to a naphthalene ring at the 1-position, with a 2,5-dimethylphenyl substituent. Its molecular formula is . The specific substitution pattern contributes to its unique chemical properties that are essential for its biological activity.

| Property | Details |

|---|---|

| Molecular Formula | C₁₇H₁₇NO |

| Functional Group | Amide |

| Structural Features | Naphthalene moiety, 2,5-dimethylphenyl group |

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity . Studies have shown that it can inhibit the growth of various bacterial strains. The mechanism typically involves binding to specific enzymes or receptors that are crucial for bacterial survival, thereby disrupting their metabolic processes.

- Case Study : In a study evaluating the antimicrobial efficacy of various naphthamide derivatives, this compound demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were found to be comparable to standard antibiotics .

Anticancer Properties

The compound also shows promise as an anticancer agent . Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms such as cell cycle arrest and modulation of apoptotic pathways.

- Research Findings : A recent investigation into the anticancer effects of this compound revealed that it can inhibit cell proliferation in several cancer cell lines. The compound was shown to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors .

The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular metabolism and signaling pathways.

- Receptor Binding : It may bind to certain receptors that regulate cell growth and apoptosis.

Synthetic Pathways

The synthesis of this compound typically involves the reaction of 2,5-dimethylaniline with 1-naphthoyl chloride in the presence of a base such as triethylamine. This process is crucial for producing the compound with high yield and purity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.